Bis-PEG3-thiol

Catalog No.
S1767320
CAS No.
2781-02-4
M.F
C8H18O3S2
M. Wt
226.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG3-thiol

CAS Number

2781-02-4

Product Name

Bis-PEG3-thiol

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol

Molecular Formula

C8H18O3S2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N

SMILES

C(COCCS)OCCOCCS

Solubility

Soluble in DMSO

Synonyms

Bis-PEG3-thiol

Canonical SMILES

C(COCCS)OCCOCCS

Description

The exact mass of the compound Bis-PEG3-thiol is 226.0697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis-PEG3-thiol, also known as bis(2-巯乙基)乙二醇 (bis-(2-mercaptoethyl)ethylene glycol) [], is a synthetic PEG (polyethylene glycol) derivative. PEGs are hydrophilic polymers commonly used as linkers in bioconjugation reactions []. Bis-PEG3-thiol contains two thiol (SH) groups and a short PEG spacer of three ethylene glycol units [].


Molecular Structure Analysis

The key features of Bis-PEG3-thiol's structure are:

  • Thiol groups: These highly reactive groups allow Bis-PEG3-thiol to bind to other molecules containing complementary functional groups, like maleimides or vinyl sulfones, forming stable bonds [].
  • PEG spacer: The hydrophilic PEG spacer increases the water solubility of the molecule and reduces its interaction with biological molecules, minimizing interference with biomolecules' natural functions.

Chemical Reactions Analysis

Bis-PEG3-thiol is involved in conjugation reactions, where it acts as a linker to connect two molecules. Here's an example:

  • Thiol-ene reaction with maleimide:
Bis-PEG3-Thiol + Maleimide-Biomolecule → Bis-PEG3-Thiol-Biomolecule (conjugated product) []

In this reaction, the thiol group of Bis-PEG3-thiol reacts with the maleimide group on the biomolecule to form a stable thioether bond, linking the two molecules [].

Bioconjugation:

Bis-PEG3-Thiol, containing two thiol groups, acts as a versatile linker in bioconjugation reactions. Thiol groups readily react with various functional groups on biomolecules like proteins, peptides, and antibodies. This conjugation strategy allows researchers to attach Bis-PEG3-Thiol to biomolecules, introducing several advantages:

  • Improved water solubility

    Bis-PEG3-Thiol contains a hydrophilic Polyethylene Glycol (PEG) spacer. PEGylation, the addition of PEG chains, enhances the water solubility of biomolecules, making them more stable and functional in aqueous environments [].

  • Controlled targeting

    By attaching targeting moieties to the free ends of Bis-PEG3-Thiol, researchers can achieve targeted delivery of biomolecules to specific cells or tissues [].

  • Extended half-life

    PEGylation can improve the in vivo half-life of biomolecules by reducing their clearance from the body by the kidneys [].

Surface Modification:

The thiol groups in Bis-PEG3-Thiol can also bind to maleimide, vinyl sulfone, and certain metal surfaces like gold and silver []. This property allows researchers to modify surfaces for various applications:

  • Biosensor development

    Bis-PEG3-Thiol can be used to create self-assembled monolayers on gold surfaces for biosensor development. The PEG spacer minimizes non-specific binding, improving the sensitivity and specificity of biosensors [].

  • Functionalization of nanoparticles

    Bis-PEG3-Thiol can be used to functionalize nanoparticles with biomolecules or targeting moieties. This allows researchers to develop targeted drug delivery systems or probes for bioimaging [].

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

0.4

Exact Mass

226.0697

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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